molecular formula C13H18ClN3O3 B4356906 (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B4356906
M. Wt: 299.75 g/mol
InChI Key: PJCZUGMMWCWEPS-UHFFFAOYSA-N
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Description

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms. The presence of the chloro and dimethyl groups on the pyrazole ring, along with the spiro structure, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable carbonyl compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone is unique due to its combination of the pyrazole ring with the spiro and dioxane structures. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-9-10(14)11(16(2)15-9)12(18)17-5-3-13(4-6-17)19-7-8-20-13/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCZUGMMWCWEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)N2CCC3(CC2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 4
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

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